1H,2H-Octafluorocyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

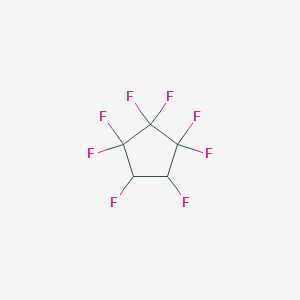

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,5-octafluorocyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEJLBREDQLBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002904 | |

| Record name | 1,1,2,2,3,3,4,5-Octafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-35-3 | |

| Record name | 1,1,2,2,3,3,4,5-Octafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H-Octafluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H,2H-Octafluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H,2H-Octafluorocyclopentane, a saturated hydrofluorocarbon of interest in various fields, including as a potential building block in medicinal chemistry and materials science. The primary synthetic route detailed is the catalytic hydrogenation of octafluorocyclopentene. This document outlines the underlying chemical principles, provides a detailed experimental protocol, and offers a thorough guide to the structural elucidation of the title compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is structured to provide both a theoretical foundation and practical insights for researchers working with fluorinated compounds.

Introduction: The Significance of Hydrofluorocarbons

Hydrofluorocarbons (HFCs) are a class of synthetic organic compounds composed of hydrogen, fluorine, and carbon atoms.[1] Initially developed as replacements for ozone-depleting chlorofluorocarbons (CFCs), their unique properties, stemming from the high electronegativity and small size of fluorine atoms, have led to their application in diverse areas beyond refrigerants, including pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound represents a structurally simple yet chemically robust saturated cyclic HFC, making it an attractive scaffold for further chemical elaboration.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, octafluorocyclopentene. This reaction involves the addition of two hydrogen atoms across the double bond of the cyclopentene ring, resulting in the desired saturated alkane.

The Chemistry of Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction in organic chemistry where molecular hydrogen (H₂) is added to a compound, typically an unsaturated one, in the presence of a catalyst. For the hydrogenation of alkenes, common catalysts include platinum, palladium, and nickel, often supported on a high-surface-area material like activated carbon. The reaction is a heterogeneous catalytic process occurring on the surface of the metal catalyst. The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond is weakened and cleaved, forming metal-hydride bonds.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond.

-

Desorption: The newly formed saturated alkane is desorbed from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A crucial stereochemical aspect of this reaction is that the two hydrogen atoms are typically delivered to the same face of the double bond, a process known as syn-addition.

Experimental Protocol: Catalytic Hydrogenation of Octafluorocyclopentene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Octafluorocyclopentene

-

Palladium on carbon (10% Pd/C)

-

Anhydrous ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Hydrogenation apparatus (e.g., Parr shaker or a setup with a hydrogen-filled balloon)

-

Vacuum/inert gas manifold

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve octafluorocyclopentene (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (1-5 mol%) to the solution. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

-

Inerting the Atmosphere: Seal the flask with a rubber septum and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with the inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.

-

Introduction of Hydrogen: Introduce hydrogen gas to the reaction vessel. For a small-scale reaction, this can be achieved by attaching a balloon filled with hydrogen. For larger scales or reactions requiring higher pressure, a Parr hydrogenation apparatus should be used, pressurizing the vessel to the desired level (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 2-8 hours, but this can vary depending on the catalyst activity, substrate concentration, and hydrogen pressure.

-

Work-up: Once the reaction is complete, carefully remove the hydrogen source and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected. Caution: Do not allow the catalyst on the filter pad to dry, as it can ignite upon contact with air. Keep it wet with solvent or water during and after filtration.

-

Solvent Removal: Transfer the filtrate to a tared round-bottom flask and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by distillation if required to remove any non-volatile impurities.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are instrumental in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For fluorinated compounds, both ¹H and ¹⁹F NMR are invaluable.[2]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a signal for the two hydrogen atoms. Due to the high electronegativity of the neighboring fluorine atoms, this signal will be shifted downfield compared to a non-fluorinated alkane. The signal will also exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms (JHF coupling).

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides detailed information about the fluorine environments in the molecule.[2] The spectrum of this compound is expected to show multiple signals corresponding to the chemically non-equivalent fluorine atoms. The chemical shifts and coupling constants (JFF and JHF) will be characteristic of the molecule's structure. The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of the different fluorine signals.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms in the cyclopentane ring. These signals will be split by the directly attached fluorine atoms (JCF coupling), providing further structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| ¹H | Downfield region | Complex multiplet due to JHF |

| ¹⁹F | Multiple signals in the typical fluoroalkane region | Complex multiplets due to JFF and JHF |

| ¹³C | Signals for each unique carbon | Doublets or triplets due to JCF |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the C-F and C-H stretching vibrations.

-

C-F Stretching: Strong, characteristic absorption bands are expected in the region of 1100-1400 cm⁻¹. The exact positions and number of these bands will depend on the symmetry of the molecule and the different C-F bond environments.

-

C-H Stretching: Weaker absorption bands are expected in the region of 2900-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds.

The absence of a C=C stretching band (typically around 1640-1680 cm⁻¹) from the starting material, octafluorocyclopentene, is a key indicator of a successful hydrogenation reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is a common technique.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₅H₂F₈ (214.06 g/mol ).

-

Fragmentation Pattern: The molecule will fragment in a characteristic way upon ionization. Common fragmentation pathways for hydrofluorocarbons involve the loss of H, F, HF, and various CₓFᵧ fragments. Analyzing these fragmentation patterns can help to confirm the structure of the molecule. The fragmentation of HFCs is often influenced by the presence of hydrogen, which can lead to different fragmentation pathways compared to their perfluorinated analogs.[3]

Safety and Handling

Fluorinated compounds, including this compound and its precursor octafluorocyclopentene, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The catalytic hydrogenation should be carried out with appropriate shielding and pressure-rated equipment, especially when working with hydrogen gas under pressure.

Conclusion

This technical guide has detailed the synthesis of this compound via the catalytic hydrogenation of octafluorocyclopentene and outlined the key spectroscopic techniques for its characterization. The provided experimental protocol offers a practical starting point for the laboratory preparation of this compound. A thorough understanding of the principles of NMR and IR spectroscopy, as well as mass spectrometry, is crucial for verifying the structure and purity of the final product. As the field of fluorine chemistry continues to expand, robust and well-characterized building blocks like this compound will play an increasingly important role in the development of new technologies and therapeutics.

Visualizations

Diagram 1: Synthesis Workflow of this compound

References

An In-Depth Technical Guide to 1H,2H-Octafluorocyclopentane

Abstract

1H,2H-Octafluorocyclopentane (CAS RN: 828-35-3) is a fluorinated aliphatic carbocycle with significant potential in specialized chemical applications, ranging from advanced materials to the pharmaceutical sector. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, synthesis, and key applications. While some experimental data for this compound is not extensively reported in public literature, this paper synthesizes available information with expert analysis to provide a reliable technical resource for researchers, chemists, and professionals in drug development. Particular attention is given to its documented potential as a rapid-acting anesthetic agent and its role as a versatile fluorinated building block.

Introduction and Molecular Structure

This compound is a saturated five-membered ring system where eight of the ten hydrogen atoms of cyclopentane have been replaced by fluorine. The presence of two adjacent C-H bonds distinguishes it from its isomers and imparts specific reactivity and spectroscopic signatures.

-

IUPAC Name: 1,1,2,2,3,3,4,5-Octafluorocyclopentane

-

Common Name: this compound

-

CAS Registry Number: 828-35-3

-

Molecular Formula: C₅H₂F₈

-

Molecular Weight: 214.06 g/mol

The structural arrangement of fluorine and hydrogen atoms is critical to its properties. The high electronegativity of the fluorine atoms creates strong C-F bonds and significantly influences the electron density of the adjacent C-H bonds.

Caption: 2D Representation of this compound Structure.

Physicochemical Properties

| Property | Value | Source / Comment |

| CAS Registry Number | 828-35-3 | Finetech Industry Limited[1] |

| Molecular Formula | C₅H₂F₈ | PubChem[2] |

| Molecular Weight | 214.06 g/mol | PubChem[2] |

| Physical State | Liquid (at STP) | Inferred from Boiling Point |

| Boiling Point | 79 °C | ChemicalBook[3] |

| Density | 1.68 g/cm³ | ChemicalBook[3] |

| XLogP3-AA (Octanol/Water) | 2.8 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[2] |

| Refractive Index | Not Reported | - |

| Vapor Pressure | Not Reported | - |

| Solubility | Insoluble in water | Inferred from structure and LogP[4] |

The high degree of fluorination results in a dense liquid with a boiling point significantly higher than non-fluorinated cyclopentane (-49.2 °C). The computed LogP value of 2.8 suggests it is lipophilic and has very low solubility in water, a common characteristic of per- and polyfluorinated compounds.[2]

Spectroscopic Profile (Predicted)

While experimental spectra are not publicly available, a robust prediction of the NMR and IR spectra can be made based on the molecule's structure. This is crucial for reaction monitoring and quality control during synthesis.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The two protons are chemically equivalent due to molecular symmetry. However, they are adjacent to a chiral center (C2, which is attached to H and F and two different CF2 groups), making them diastereotopic. They will couple to each other and to the adjacent fluorine atoms.

-

Expected Chemical Shift (δ): 4.5 - 5.5 ppm. The protons are significantly deshielded by the numerous adjacent electronegative fluorine atoms.

-

Expected Multiplicity: A complex multiplet, often referred to as a "doublet of doublets of triplets" or more complex pattern due to coupling with geminal and vicinal fluorine atoms. The primary splitting will be from the geminal proton and the vicinal fluorine atom.

-

-

¹⁹F NMR: The spectrum will be complex due to multiple, distinct fluorine environments.

-

-CF₂- Groups: Three distinct CF₂ groups are present. Each will appear as a complex multiplet due to geminal F-F coupling and vicinal F-F and F-H coupling.

-

-CHF- Group: The single fluorine atom on the CHF group will also be a complex multiplet, coupling to the adjacent proton and the fluorine atoms on neighboring carbons.

-

-

¹³C NMR: Five distinct carbon signals are expected.

-

-CHF- Carbons (2): These will appear as doublets due to one-bond C-F coupling (¹JCF), with further smaller couplings to other fluorine atoms.

-

-CF₂- Carbons (3): These will appear as triplets due to one-bond C-F coupling (¹JCF), with additional smaller couplings.

-

Infrared (IR) Spectroscopy

-

C-H Stretch: A characteristic sharp peak is expected in the 2950-3050 cm⁻¹ region.

-

C-F Stretch: Very strong, intense, and broad absorption bands are expected in the 1100-1350 cm⁻¹ region. This is the most dominant feature in the IR spectra of fluorinated compounds.

-

Fingerprint Region: Additional C-C stretching and bending vibrations will be present below 1000 cm⁻¹.

Synthesis and Reactivity

The primary route to this compound is through the catalytic hydrogenation of Octafluorocyclopentene (CAS 559-40-0).[4][5] This reaction involves the addition of two hydrogen atoms across the double bond of the precursor.

Caption: General workflow for the synthesis of this compound.

The reaction is a heterogeneous catalytic process, typically employing a palladium-on-carbon (Pd/C) or platinum-based catalyst.[6][7] The stereochemistry of this addition is typically syn, meaning both hydrogen atoms add to the same face of the double bond, resulting in the cis-isomer of the product.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a compound of interest, particularly for the pharmaceutical and life sciences industries.

Patented Use as an Anesthetic Agent

Multiple patents have identified this compound as a potent inhalation anesthetic.[2][6][8] One study noted that a concentration of 3.3% in air was sufficient to induce the loss of the righting reflex in rats.[9] The agent is described as having a "faint but pleasant odor" and inducing anesthesia very rapidly without signs of excitement or coughing, which are highly desirable properties for clinical anesthetics.[9] This application leverages the high lipophilicity and volatility of the compound.

Fluorinated Building Block in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance key properties such as:

-

Metabolic Stability: The strength of the C-F bond can block sites of metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.

-

Lipophilicity: Modulating a molecule's lipophilicity affects its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, with its reactive C-H bonds, can serve as a starting point or intermediate for creating more complex fluorinated scaffolds for drug discovery.

Potential in ¹⁹F NMR Spectroscopy

Fragment-based drug discovery (FBDD) often uses NMR spectroscopy to screen for small molecules that bind to a biological target. ¹⁹F NMR is a particularly powerful tool because fluorine is 100% abundant and there is no background signal in biological systems. Fluorinated compounds can be used as "spy molecules" to report on binding events. While not specifically documented for this compound, its complex ¹⁹F NMR signature could potentially be exploited in screening assays if incorporated into a fragment library.

Safety, Handling, and Disposal

As a chemical intermediate, proper handling of this compound is essential. The following guidelines are based on available Safety Data Sheet (SDS) information.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Representative Experimental Protocol: Synthesis

The following is a representative, field-proven protocol for the catalytic hydrogenation of a perfluoroalkene, adapted for the synthesis of this compound.

Objective: To synthesize this compound via the catalytic hydrogenation of Octafluorocyclopentene.

Materials:

-

Octafluorocyclopentene

-

Palladium on Carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar pressure vessel

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Catalyst Preparation: In a clean, dry Parr reactor vessel, add 10% Pd/C catalyst (approx. 0.5-1.0 mol% relative to the substrate).

-

Solvent and Substrate Addition: Add anhydrous ethanol to the vessel to create a slurry with the catalyst. Then, add the Octafluorocyclopentene.

-

Causality: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve the substrate. The system must be kept under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent side reactions.

-

-

Reaction Setup: Seal the Parr apparatus. Purge the vessel multiple times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.

-

Causality: Removing oxygen is critical for both safety (H₂/O₂ mixtures are explosive) and catalyst activity, as oxygen can poison the palladium surface.

-

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C) if necessary.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with additional ethanol.

-

Causality: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from being exposed to air while dry.

-

-

Purification: Combine the filtrate and washings. Remove the ethanol solvent using a rotary evaporator. The crude product can then be purified by fractional distillation to yield pure this compound (boiling point 79 °C).

Conclusion

This compound is a specialized fluorochemical with demonstrated utility and significant future potential. While a comprehensive dataset of its experimental physicochemical properties is lacking, its known characteristics—high density, moderate boiling point, and lipophilicity—align with its patented application as a novel anesthetic agent. Its synthesis from octafluorocyclopentene is straightforward, and its structure makes it an intriguing candidate for further development as a building block in medicinal chemistry and as a probe in ¹⁹F NMR-based screening. This guide provides the foundational knowledge required for researchers and drug development professionals to safely handle, synthesize, and explore the applications of this promising compound.

References

- 1. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 2. Cyclopentane, 1H,3H-octafluoro- | C5H2F8 | CID 69880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorocyclopentane | C5H9F | CID 137022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Fluorocyclopent-1-ene | C5H7F | CID 15261631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

A Comprehensive Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1H,2H-Octafluorocyclopentane

Executive Summary

This technical guide provides a detailed analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1H,2H-octafluorocyclopentane. For researchers and professionals in drug development and materials science, understanding the intricate spectral features of polyfluorinated alicyclic compounds is paramount for structural elucidation and quality control. This document navigates the complexities arising from extensive spin-spin coupling, leveraging the unique properties of the ¹⁹F nucleus—such as its 100% natural abundance, high sensitivity, and wide chemical shift dispersion—to provide a framework for spectral prediction and analysis.[1][2][3] We present a foundational overview of the molecule, a theoretical examination of the expected coupling patterns, a robust, step-by-step experimental protocol for data acquisition, and an introduction to advanced 2D NMR techniques for unambiguous structural confirmation.

Introduction: The Molecule and the Method

This compound (C₅F₈H₂) is a saturated five-membered ring system characterized by a single carbon atom bearing two protons, with the remaining four carbons being perfluorinated. The non-planar, puckered conformation of the cyclopentane ring, combined with the presence of multiple stereochemically distinct fluorine atoms, gives rise to complex and information-rich NMR spectra.

NMR spectroscopy is the definitive analytical method for such molecules. While ¹H NMR provides crucial information about the proton environment, ¹⁹F NMR offers a superior analytical window due to several key advantages:

-

High Receptivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton.[4]

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope constitutes all naturally occurring fluorine, eliminating the need for isotopic enrichment.[1][3]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR can span over 300 ppm, which significantly reduces the probability of signal overlap, even in complex molecules.[1][5]

-

High Sensitivity to Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic and steric environment, making it a powerful probe for structural and conformational analysis.[1][6]

This guide will deconstruct the expected ¹H and ¹⁹F NMR spectra by focusing on the spin-spin coupling networks that define their appearance.

Theoretical Principles: Decoding Spin-Spin Coupling Pathways

The splitting of signals in an NMR spectrum is caused by J-coupling, an indirect interaction between nuclear spins mediated by bonding electrons.[7][8] In this compound, the spectra are dominated by heteronuclear (H-F) and homonuclear (F-F) couplings, which can occur over two, three, or even more bonds.

To facilitate a clear discussion, the atoms are numbered as shown in the diagram below. The cyclopentane ring is understood to be non-planar.

References

- 1. benchchem.com [benchchem.com]

- 2. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. biophysics.org [biophysics.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. J-coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1H,2H-Octafluorocyclopentane (CAS 828-35-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental data and analytical methodologies for 1H,2H-Octafluorocyclopentane (CAS 828-35-3). Designed to be a practical resource, this document delves into the physicochemical properties, spectroscopic signatures, and relevant applications of this fluorinated cyclopentane derivative. The information herein is curated to support research and development efforts, offering both foundational data and procedural insights.

Compound Identification and Physicochemical Properties

This compound is a fluorinated aliphatic hydrocarbon. Its structure and basic properties are summarized below.

Table 1: Compound Identification and Physicochemical Properties

| Parameter | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 828-35-3 | N/A |

| Molecular Formula | C₅H₂F₈ | N/A |

| Molecular Weight | 214.06 g/mol | N/A |

| Boiling Point | 79 °C | [1] |

| Density | 1.68 g/cm³ | [1] |

Synthesis and Purification

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Purification of the final product would likely be achieved through fractional distillation to separate the desired product from any remaining starting materials, byproducts, or solvent.[2]

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for its use in research and development. The following sections outline the expected spectroscopic data and a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Both ¹H and ¹³C NMR are crucial, with ¹⁹F NMR being particularly informative.

-

¹H NMR: The ¹H NMR spectrum is expected to be complex due to proton-fluorine couplings. The two protons in the molecule will exhibit splitting patterns dependent on their coupling constants with adjacent fluorine atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the five carbon atoms, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. Carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide valuable structural information.

-

¹⁹F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum will reveal the number of distinct fluorine environments and their coupling relationships.

General NMR Sample Preparation Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern will be characterized by the loss of fluorine atoms, hydrogen atoms, and various CₓFᵧ fragments. The relative stability of the resulting carbocations will influence the intensity of the fragment peaks.[4][5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹. C-H stretching vibrations will be observed around 2900-3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Protocol

GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Table 2: General GC-MS Protocol for this compound Analysis

| Parameter | Recommended Conditions | Rationale/Causality |

| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column is suitable for the separation of relatively non-polar fluorinated hydrocarbons. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | Initial temp: 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min | A temperature ramp allows for the effective separation of the analyte from any potential impurities with different boiling points. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Helium is an inert carrier gas that provides good chromatographic resolution. |

| Injection Mode | Splitless or split (e.g., 10:1) | Splitless injection is suitable for trace analysis, while a split injection is used for more concentrated samples to avoid column overloading. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |

| MS Scan Range | m/z 40-300 | This range will cover the molecular ion and expected fragment ions of the analyte. |

| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10 µg/mL.[6] | Proper dilution prevents column and detector saturation and ensures sharp chromatographic peaks. |

Analytical Workflow Diagram:

Caption: Workflow for the GC-MS analysis of this compound.

Known Applications and Biological Activity

This compound has been investigated for its potential as an anesthetic agent. Studies have shown that it can induce a rapid loss of righting reflex in animal models, suggesting its anesthetic properties.

Furthermore, this compound has been included in in-vitro cytotoxicity studies. These studies are crucial for evaluating the biocompatibility of fluorinated compounds, which have applications in medical devices and as pharmaceutical excipients.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

References

An In-depth Technical Guide to the Solubility of Organic Compounds in 1H,2H-Octafluorocyclopentane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of organic compounds in the hydrofluorocarbon solvent, 1H,2H-octafluorocyclopentane. In the absence of extensive empirical solubility data for this specific solvent, this guide establishes a robust predictive framework grounded in the principles of Hansen Solubility Parameters (HSP). We present estimated HSP values for this compound and detail a methodology for their application in assessing solvent-solute compatibility. To provide practical context, this guide includes analogous solubility data for representative organic compounds in structurally similar fluorinated solvents. Furthermore, a detailed, best-practice protocol for the experimental determination of thermodynamic solubility using a modified shake-flask method, suitable for dense and volatile fluorinated solvents, is provided. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who are exploring the use of this compound as a specialty solvent.

Introduction to this compound as a Solvent

This compound (CAS No. 15290-77-4) is a hydrofluorocarbon (HFC) that, like other fluorinated solvents, possesses a unique combination of physical and chemical properties. These include high density, low surface tension, low viscosity, chemical inertness, and non-flammability. Such characteristics make it an attractive candidate for a variety of specialized applications, including as a carrier solvent for lubricant deposition, a precision cleaning agent, a heat transfer fluid, and a reaction medium.

A critical aspect of employing any new solvent system, particularly in the pharmaceutical and fine chemical sectors, is a thorough understanding of its solvency power. The highly fluorinated nature of this compound dictates its interaction with other molecules. The presence of strong carbon-fluorine bonds and the resulting low polarizability of the molecule lead to weak van der Waals forces, which are the primary intermolecular interactions. This generally results in a solvent that is a poor solvent for many polar organic compounds but can be an effective solvent for other fluorinated compounds and certain non-polar organic molecules.

It is crucial to distinguish this compound from its isomers, such as 1H,3H-octafluorocyclopentane, as their solvent properties may differ. This guide will focus specifically on the 1H,2H isomer. Due to a scarcity of publicly available, quantitative solubility data for this specific compound, this guide will leverage theoretical predictions and data from analogous fluorinated solvents to provide a foundational understanding of its solvent capabilities.

Theoretical Framework for Predicting Solubility: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility science. Hansen Solubility Parameters (HSP) provide a quantitative method to describe this principle by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces between molecules.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be assigned a set of three HSP values (δD, δP, δH), which represent a point in a three-dimensional "Hansen space". The closer the HSP coordinates of a solvent and a solute are in this space, the more likely they are to be miscible. This "distance" (Ra) between a solvent (1) and a solute (2) in Hansen space can be calculated using the following equation:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]½

A smaller Ra value indicates a higher affinity between the solvent and solute, and thus, a greater likelihood of high solubility.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δD (Dispersion) | 15.1 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 2.0 |

| Molar Volume (cm³/mol) | 145.0 |

These values suggest that this compound is a solvent with moderate dispersion forces, low polarity, and very weak hydrogen bonding capabilities.

A Predictive Workflow for Assessing Solubility

The following diagram illustrates a logical workflow for predicting the solubility of a given organic compound in this compound using the HSP framework.

Analogous Solubility Data in Fluorinated Solvents

While quantitative solubility data for this compound is scarce, examining the solubility of various organic compounds in other commercially available hydrofluorocarbons (HFCs) and hydrofluoroethers (HFEs) can provide valuable insights. Vertrel™ XF (2,3-dihydrodecafluoropentane) and 3M™ Novec™ fluids are examples of such solvents with similar physical properties.

Technical data sheets for these analogous solvents indicate that they are generally miscible with lower molecular weight alcohols, ketones, esters, and hydrocarbons.[1][2][3][4][5] However, their ability to dissolve larger, more complex organic molecules, such as many active pharmaceutical ingredients (APIs), can be limited. The following table presents a compilation of qualitative and, where available, limited quantitative solubility information for representative organic compounds in analogous fluorinated solvents. This data should be used as a directional guide for formulating with this compound.

Table 2: Solubility of Representative Organic Compounds in Analogous Fluorinated Solvents (e.g., Vertrel™ XF, Novec™ Fluids)

| Solute Class | Representative Compound | Expected Solubility in this compound | Rationale and Analogous Data |

| Aromatic Hydrocarbon | Toluene | High / Miscible | Vertrel™ XF is miscible with lower hydrocarbons.[1][2][3][4][5] The non-polar nature of toluene suggests good compatibility. |

| Alkane | Dodecane | High / Miscible | As a non-polar hydrocarbon, dodecane is expected to be readily soluble. Vertrel™ XF is miscible with hexane and heptane.[1][2][3][4][5] |

| Alcohol | Methanol | High / Miscible | Vertrel™ XF is completely miscible with lower alcohols like methanol.[1][2][3][4][5] |

| Ester | Ethyl Acetate | High / Miscible | Vertrel™ XF is completely miscible with most esters.[1][2][3][4][5] Ethyl acetate's moderate polarity is compatible. |

| Non-steroidal Anti-inflammatory Drug (NSAID) | Ibuprofen | Low to Moderate | Ibuprofen has both non-polar and polar (carboxylic acid) functionalities. While the non-polar regions may interact favorably, the polar group will limit solubility. Quantitative data in analogous solvents is not readily available, but low solubility is anticipated based on its structure. |

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

For definitive solubility data, experimental determination is essential. The shake-flask method is the gold standard for measuring thermodynamic solubility. The following protocol has been adapted to account for the high density and volatility of this compound.

Principle

An excess of the solid organic compound is equilibrated with this compound at a constant temperature. After equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

Materials and Equipment

-

This compound (high purity)

-

Organic solute (high purity)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge capable of holding the vials

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Analytical balance

-

Volumetric flasks

-

Appropriate analytical instrument (HPLC-UV, GC-MS, etc.)

-

Syringe filters (PTFE, 0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of the organic solute to a pre-weighed glass vial. The excess should be visually apparent. b. Using a positive displacement pipette or gas-tight syringe, add a known volume or mass of this compound to the vial. c. Tightly seal the vial with a PTFE-lined cap. d. Prepare at least three replicate samples.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be determined empirically.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. b. Crucial Step for Dense Solvents: Due to the high density of this compound, centrifugation is highly recommended to ensure complete separation of undissolved solids. Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

Sampling: a. Carefully uncap the vial, minimizing evaporation. b. Using a clean, gas-tight syringe, withdraw an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom of the vial. c. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

-

Quantification: a. Immediately dilute the filtered aliquot with a suitable solvent in which both the solute and this compound are soluble to prevent precipitation. b. Determine the concentration of the solute in the diluted sample using a pre-validated analytical method. c. Prepare a calibration curve of the solute in the same diluent to ensure accurate quantification.

-

Calculation: a. Calculate the concentration of the solute in the original saturated solution, accounting for all dilution factors. b. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or % w/w).

Experimental Workflow Diagram

Conclusion

This compound presents itself as a specialty solvent with a unique set of properties beneficial for various high-tech applications. While direct, quantitative solubility data for organic compounds in this solvent is not widely available, this guide has established a robust framework for predicting and experimentally determining its solvency characteristics. The use of estimated Hansen Solubility Parameters provides a powerful, theory-based tool for initial screening of potential solutes. This, combined with analogous data from similar fluorinated solvents and a rigorous experimental protocol, empowers researchers and formulation scientists to effectively evaluate and utilize this compound in their work. Further experimental studies are encouraged to build a comprehensive database of solubility for this promising solvent.

References

theoretical studies of 1H,2H-Octafluorocyclopentane conformation

An In-Depth Technical Guide to the Theoretical Studies of 1H,2H-Octafluorocyclopentane Conformation

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine atoms into organic molecules profoundly alters their chemical and physical properties, a strategy extensively leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique stereoelectronic effects of fluorine, including its high electronegativity and the gauche effect, significantly influence molecular conformation, which in turn dictates biological activity and material properties. This guide provides a comprehensive theoretical framework for investigating the conformational landscape of this compound, a molecule of interest due to the complex interplay of steric and electronic effects within its five-membered ring. We will explore the fundamental principles of cyclopentane conformation, detail a robust computational methodology for its analysis, and discuss the anticipated conformational preferences based on established principles of fluorine chemistry.

Introduction: The Significance of Fluorine in Conformational Analysis

Fluorination is a powerful tool in medicinal chemistry for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] The conformational preferences of fluorinated molecules are often non-intuitive when compared to their hydrocarbon counterparts. The highly polarized C-F bond can lead to significant dipole-dipole interactions and hyperconjugative effects that stabilize specific conformations.[2] Understanding the three-dimensional structure of these molecules is therefore critical for rational drug design and the development of novel materials. This compound presents a compelling case study, as the presence of two hydrogen atoms on a perfluorinated scaffold introduces additional complexity to its conformational analysis.

Fundamentals of Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is highly flexible and exists in a continuous state of dynamic equilibrium between two primary non-planar conformations: the envelope (C

s2-

Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom out of the plane.

-

Half-Chair Conformation: Three adjacent carbon atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.

In unsubstituted cyclopentane, the energy difference between these conformers is minimal (approximately 0.5 kcal/mol), leading to rapid interconversion.[4] However, the introduction of substituents, particularly electronegative ones like fluorine, can significantly influence the potential energy surface and favor specific conformations.

Theoretical Methodology for Conformational Analysis

A robust computational approach is essential to accurately model the subtle energetic differences between the various conformers of this compound. Density Functional Theory (DFT) and ab initio methods are well-suited for this purpose.

Computational Workflow

A systematic approach to exploring the conformational space is crucial. The following workflow outlines the key steps for a comprehensive theoretical investigation.

Caption: A typical workflow for the computational conformational analysis of this compound.

Step-by-Step Protocol

-

Initial Structure Generation: Generate initial 3D structures for all possible stereoisomers of this compound. For each isomer, create plausible starting geometries corresponding to the envelope and half-chair puckering modes of the cyclopentane ring.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy minima. A computationally less expensive method, such as a molecular mechanics force field or a semi-empirical method, can be used for this initial scan.

-

Geometry Optimization: Each unique conformer identified in the search should be subjected to full geometry optimization using a reliable DFT functional and a sufficiently large basis set. The ωB97X-D functional with the 6-311++G(d,p) basis set is a good choice as it accounts for dispersion effects, which can be important in fluorinated systems.[2]

-

Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization. This step is crucial to:

-

Confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Single-Point Energy Refinement: To obtain more accurate relative energies, it is advisable to perform single-point energy calculations on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Transition State Search: To understand the dynamics of interconversion between conformers, transition state structures connecting the identified minima should be located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations should be performed on the located transition state structures to verify that they connect the intended reactant and product minima.

Anticipated Conformational Preferences and Energetics

The primary factors influencing the conformational equilibrium will be:

-

Steric Interactions: Minimization of steric strain between the fluorine and hydrogen atoms.

-

Dipole-Dipole Interactions: The orientation of the highly polar C-F bonds will significantly impact the overall molecular dipole moment and stability.

-

Hyperconjugation: Interactions between the C-H and C-F bonds with vicinal anti-periplanar C-F and C-C bonds can lead to conformational stabilization, often referred to as the gauche effect.

Potential Energy Landscape

The potential energy surface of this compound is expected to be complex, with multiple minima corresponding to different envelope and half-chair conformations, as well as various orientations of the H and F atoms (axial vs. equatorial-like positions).

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction [beilstein-journals.org]

- 3. Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 1H,2H-Octafluorocyclopentane for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Fluorinated Cycloalkane

In the vast landscape of fluorinated organic compounds, which have become indispensable in modern science and technology, specific molecules with unique properties often hold the key to overcoming complex challenges. This technical guide focuses on one such compound: 1H,2H-Octafluorocyclopentane. While not as widely recognized as some of its perfluorinated counterparts, its distinct combination of hydrogen and fluorine atoms on a cyclopentane framework presents a unique set of physicochemical properties and potential applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into its discovery, synthesis, and characteristics, and exploring its potential utility in advanced scientific endeavors.

Discovery and Historical Context: A Journey from Perfluorination

The story of this compound is intrinsically linked to the broader exploration of fluorinated organic compounds that gained momentum in the mid-20th century. The initial focus of many research efforts was on the synthesis and properties of fully fluorinated hydrocarbons (perfluorocarbons) due to their exceptional thermal and chemical stability.

The seminal work that appears to have first described the synthesis of this compound was published in 1968 by a team of distinguished chemists: R. E. Banks, M. G. Barlow, and R. N. Haszeldine, among others. Their research, centered on the reactions of highly fluorinated organic compounds, detailed the formation of this compound through the catalytic hydrogenation of octafluorocyclopentene[1]. This discovery was a significant step in understanding the reactivity of perfluorinated olefins and in creating partially hydrogenated fluorocarbons, which possess different properties compared to their fully fluorinated or non-fluorinated analogs.

The approach of adding hydrogen to a perfluorinated precursor marked a pivotal moment, opening the door to a new class of hydrofluorocycloalkanes. This methodology allowed for the precise introduction of hydrogen atoms into a fluorinated carbocyclic system, thereby modulating its electronic properties, polarity, and reactivity.

Physicochemical Properties: A Quantitative Overview

This compound is a colorless liquid under standard conditions. The presence of both C-H and C-F bonds within the same molecule imparts a unique balance of properties, distinguishing it from both non-fluorinated cyclopentane and perfluorocyclopentane.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₈ | PubChem |

| Molecular Weight | 214.06 g/mol | PubChem |

| CAS Number | 828-35-3 | ChemicalBook |

| Boiling Point | 79 °C | Chemdad |

| Density | 1.68 g/cm³ | Chemdad |

These properties suggest a compound with moderate volatility and a high density characteristic of many fluorinated hydrocarbons. The combination of a polar C-F bond and a less polar C-H bond results in a molecule with specific solvency characteristics that could be advantageous in certain applications.

Synthesis and Reactivity: The Hydrogenation Pathway

The primary and most direct route to this compound is the catalytic hydrogenation of octafluorocyclopentene. This reaction involves the addition of two hydrogen atoms across the double bond of the perfluorinated cyclic alkene.

Experimental Protocol: Catalytic Hydrogenation of Octafluorocyclopentene

The following is a generalized experimental protocol based on the established method of catalytic hydrogenation. Researchers should consult the original literature and adapt the procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

Octafluorocyclopentene

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrogen gas (high purity)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a suitable reaction vessel, the Pd/C catalyst is suspended in the chosen solvent under an inert atmosphere.

-

Substrate Addition: Octafluorocyclopentene is added to the catalyst suspension.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired level (this can range from atmospheric pressure using a balloon to higher pressures in an autoclave).

-

Reaction Monitoring: The reaction is typically stirred or agitated at room temperature. Progress can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate, and the resulting crude this compound can be purified by distillation.

Reaction Logic and Causality

The choice of a heterogeneous catalyst like palladium on carbon is crucial for this transformation. The catalyst surface provides active sites where the molecular hydrogen is adsorbed and dissociated into reactive hydrogen atoms. The perfluorinated cyclopentene then adsorbs onto the catalyst surface, allowing for the stepwise addition of the hydrogen atoms to the double bond, typically from the same face of the ring (syn-addition).

Caption: Synthesis of this compound.

Spectroscopic Analysis: A Fingerprint of the Molecule

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the two hydrogen atoms. The multiplicity of this signal will be influenced by coupling to the adjacent fluorine atoms.

¹⁹F NMR: Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing this molecule. The spectrum will display distinct signals for the different fluorine environments within the molecule. The chemical shifts and coupling constants (J-coupling) between different fluorine atoms and between fluorine and hydrogen atoms provide a detailed map of the molecular structure. The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous in resolving signals from the structurally distinct fluorine atoms on the cyclopentane ring.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of fluorinated alkanes. Common fragmentation pathways involve the loss of HF, as well as C-C bond cleavage leading to the formation of various fluorinated carbocations. The presence of characteristic fragment ions can be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-F bonds.

-

C-H stretching vibrations: Typically observed in the region of 2850-3000 cm⁻¹.

-

C-F stretching vibrations: Strong absorptions are expected in the fingerprint region, generally between 1000 and 1400 cm⁻¹, which are characteristic of fluorinated compounds.

The absence of a C=C stretching band (around 1650 cm⁻¹) confirms the saturation of the cyclopentane ring.

Applications and Future Perspectives for Drug Development Professionals

While direct applications of this compound in marketed drugs are not documented, its unique properties suggest several potential areas of utility for researchers in the pharmaceutical and life sciences sectors. The strategic incorporation of fluorine into molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[2][3][4].

Potential as a Niche Solvent

Perfluorinated and partially fluorinated solvents have unique solubility profiles, often being immiscible with both aqueous and common organic solvents. This property can be exploited in biphasic reactions or for the solubilization of highly fluorinated compounds. For drug development professionals, this compound could serve as a specialized reaction medium or extraction solvent for fluorinated intermediates in a synthetic pathway.

A Building Block for Novel Fluorinated Scaffolds

The presence of reactive C-H bonds in an otherwise heavily fluorinated molecule makes this compound an interesting starting material for further chemical modification. These C-H bonds could be sites for functionalization, allowing for the synthesis of more complex fluorinated cyclopentane derivatives. Such derivatives could be valuable as novel scaffolds in medicinal chemistry, offering a three-dimensional arrangement of fluorine atoms that can influence molecular conformation and interactions with biological targets.

A Tracer for ¹⁹F NMR and MRI Studies

The use of ¹⁹F-containing molecules as tracers in NMR and Magnetic Resonance Imaging (MRI) is a growing field of research. Since the ¹⁹F nucleus is not naturally abundant in biological systems, it provides a background-free signal. This compound, or derivatives thereof, could potentially be developed as ¹⁹F NMR probes to study biological processes or to track the biodistribution of drug delivery systems.

Caption: Potential Applications in Drug Development.

Conclusion

This compound stands as a testament to the nuanced world of fluorinated compounds. Its synthesis via the catalytic hydrogenation of octafluorocyclopentene provides a gateway to a molecule with a distinct set of physicochemical and spectroscopic properties. While its direct applications in drug development are yet to be fully realized, its potential as a specialized solvent, a unique synthetic building block, and a ¹⁹F NMR tracer presents exciting opportunities for innovation. For researchers and scientists dedicated to pushing the boundaries of medicinal chemistry and drug discovery, understanding and exploring the potential of such niche fluorinated molecules may pave the way for the next generation of therapeutic agents.

References

Spectroscopic Analysis of 1H,2H-Octafluorocyclopentane: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 1H,2H-Octafluorocyclopentane. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to analyze this and similar highly fluorinated compounds. We will delve into the theoretical underpinnings and practical considerations for interpreting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this molecule.

Introduction: The Structural Elucidation of a Highly Fluorinated Cycloalkane

This compound (C₅H₂F₈) is a fluorinated derivative of cyclopentane. The presence of both hydrogen and a significant number of fluorine atoms imparts unique chemical and physical properties to the molecule, making its unambiguous structural confirmation essential. Spectroscopic analysis provides the necessary tools to probe the molecular structure, connectivity, and environment of the constituent atoms. This guide will explain the expected spectroscopic signatures of this compound and the rationale behind the interpretation of its spectra.

Molecular Structure and Symmetry Considerations

A clear understanding of the molecular structure is paramount for predicting and interpreting its spectroscopic data. The structure of this compound features a five-membered ring with two hydrogen atoms and eight fluorine atoms. The most likely isomeric form is with the two hydrogen atoms on the same carbon, leading to a geminal arrangement (1,1-dihydro), or on adjacent carbons (1,2-dihydro). For the purpose of this guide, we will focus on the analysis of the more descriptively named This compound , implying the hydrogens are on adjacent carbons. The stereochemistry (cis or trans) of these hydrogens will significantly influence the resulting spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information about the chemical environment, number, and connectivity of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ): The chemical shift of the protons in this compound is influenced by the strong electron-withdrawing effect of the neighboring fluorine atoms. This deshielding effect will cause the proton signals to appear at a higher chemical shift (downfield) compared to non-fluorinated alkanes.[1] We can predict the ¹H chemical shift to be in the range of 4.0 - 5.5 ppm . This is a significant downfield shift from the typical 1.5 ppm seen for protons in cyclopentane.

Expected Multiplicity: The multiplicity, or splitting pattern, of the ¹H NMR signal is determined by the number of adjacent, magnetically active nuclei, primarily other protons and fluorine atoms. The splitting is governed by the n+1 rule, where n is the number of equivalent neighboring nuclei.[2]

-

¹H-¹H Coupling: If the two hydrogen atoms are on adjacent carbons, they will couple to each other. If they are chemically equivalent (e.g., in a rapidly inverting ring), they might not show obvious splitting. However, if they are diastereotopic (which is likely in a substituted cyclopentane ring), they will split each other's signal into a doublet.

-

¹H-¹⁹F Coupling: The protons will also couple to adjacent fluorine atoms. Fluorine-19 has a nuclear spin of 1/2, just like a proton.[3] Therefore, the protons will be split by neighboring fluorine atoms. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the nuclei.

-

Geminal Coupling (²JHF): Coupling to a fluorine on the same carbon (if that were the structure).

-

Vicinal Coupling (³JHF): Coupling to fluorines on the adjacent carbon. This is expected to be the most significant coupling.

-

The resulting ¹H NMR spectrum is predicted to be a complex multiplet for each proton due to these multiple couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Experiment: A standard one-pulse ¹H experiment.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy: A Window into the Fluorine Framework

¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine atoms in a molecule.[3][4]

Expected Chemical Shifts (δ): The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which generally leads to better-resolved spectra.[3] The exact chemical shifts of the eight fluorine atoms will depend on their position on the cyclopentane ring and their relationship to the hydrogen atoms. We can expect multiple distinct signals in the ¹⁹F NMR spectrum corresponding to the different fluorine environments.

Expected Multiplicity: The ¹⁹F signals will be split by coupling to other fluorine atoms and to the protons.

-

¹⁹F-¹⁹F Coupling: Fluorine-fluorine coupling constants are typically larger than proton-proton coupling constants and can occur over several bonds.[3] This will lead to complex splitting patterns.

-

¹⁹F-¹H Coupling: Each fluorine signal will also be split by the adjacent protons.

To simplify the spectrum and aid in assignment, a ¹H-decoupled ¹⁹F NMR experiment can be performed. In this experiment, the sample is irradiated with a broad range of radiofrequencies corresponding to the proton resonance frequencies, which removes all ¹H-¹⁹F coupling, simplifying the ¹⁹F signals to only show ¹⁹F-¹⁹F couplings.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Spectrometer: A multinuclear NMR spectrometer equipped with a fluorine probe.

-

Experiment: A standard one-pulse ¹⁹F experiment, and a ¹H-decoupled ¹⁹F experiment.

-

Referencing: Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.

-

-

Data Acquisition: Acquire both the coupled and decoupled spectra.

Data Presentation: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |

| ¹H | 4.0 - 5.5 | Complex Multiplet | ¹H-¹H, ¹H-¹⁹F |

| ¹⁹F | Multiple signals expected | Complex Multiplets | ¹⁹F-¹⁹F, ¹⁹F-¹H |

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Ionization Technique: Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Expected Molecular Ion (M⁺): The molecular weight of C₅H₂F₈ is 214.06 g/mol . In an EI-MS spectrum, a peak corresponding to the molecular ion (M⁺) is expected at m/z 214.

Expected Fragmentation Pattern: Due to the high energy of EI, the molecular ion will likely undergo fragmentation. Common fragmentation pathways for fluorinated compounds include the loss of fluorine atoms (as F•) or HF. The fragmentation of the cyclopentane ring is also possible. The resulting mass spectrum will show a series of peaks corresponding to these fragment ions. The isotopic pattern of the peaks can also provide information about the elemental composition of the fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the compound from any impurities.

-

Ionization: The separated compound is then ionized in the mass spectrometer source using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule.[5] The IR spectrum of this compound will be dominated by the strong absorptions of the C-F bonds.

Expected Characteristic Absorptions:

-

C-F Stretch: The most prominent feature in the IR spectrum will be very strong and broad absorption bands in the region of 1100-1300 cm⁻¹ , which are characteristic of C-F stretching vibrations. The complexity of these bands will be due to the multiple, distinct C-F bonds in the molecule.

-

C-H Stretch: A weaker absorption band is expected in the region of 2900-3000 cm⁻¹ , corresponding to the C-H stretching vibrations of the two protons.

-

C-C Stretch: Weaker absorptions for the C-C stretching of the cyclopentane ring will be present in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Predicted IR Absorptions

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| C-H Stretch | 2900 - 3000 | Weak to Medium |

| C-F Stretch | 1100 - 1300 | Strong, Broad |

Visualization of Spectroscopic Relationships

The following diagram illustrates the key couplings that would be observed in the NMR spectra of this compound.

Caption: Predicted NMR couplings in this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹⁹F NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and provides insights into its fragmentation, while IR spectroscopy identifies the key functional groups, particularly the prominent C-F bonds. By carefully applying the principles outlined in this guide, researchers can confidently elucidate the structure of this and other complex fluorinated molecules.

References

An In-depth Technical Guide on the Environmental Fate and Impact of 1H,2H-Octafluorocyclopentane